molecular formula C15H14O4 B6331913 2-(2,5-Dimethoxyphenyl)benzoic acid CAS No. 3525-23-3

2-(2,5-Dimethoxyphenyl)benzoic acid

Cat. No.: B6331913
CAS No.: 3525-23-3
M. Wt: 258.27 g/mol
InChI Key: WCUXFWYJHSZYJA-UHFFFAOYSA-N
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Description

2-(2,5-Dimethoxyphenyl)benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, where the phenyl ring is substituted with two methoxy groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)benzoic acid typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to form the corresponding benzoic acid derivative. One common method is the oxidation of 2,5-dimethoxybenzyl alcohol using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)benzoic acid involves its interaction with various molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Uniqueness: 2-(2,5-Dimethoxyphenyl)benzoic acid is unique due to the presence of both methoxy groups and the benzoic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-10-7-8-14(19-2)13(9-10)11-5-3-4-6-12(11)15(16)17/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUXFWYJHSZYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347394
Record name 2-(2,5-dimethoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3525-23-3
Record name 2′,5′-Dimethoxy[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3525-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-dimethoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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